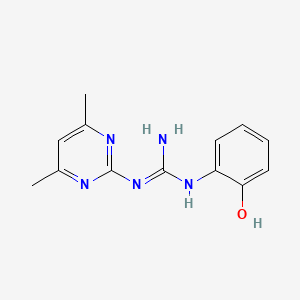1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine
CAS No.: 354993-68-3
Cat. No.: VC7813680
Molecular Formula: C13H15N5O
Molecular Weight: 257.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 354993-68-3 |
|---|---|
| Molecular Formula | C13H15N5O |
| Molecular Weight | 257.29 g/mol |
| IUPAC Name | 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine |
| Standard InChI | InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18) |
| Standard InChI Key | GSDHDYJUBPKASA-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2O)C |
| SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine comprises a pyrimidine ring substituted at the 2-position with a dimethylguanidine group and a 2-hydroxyphenyl substituent. Key physicochemical parameters are summarized below:
The hydroxyphenyl group introduces hydrogen-bonding capacity, potentially enhancing solubility and target binding compared to non-hydroxylated analogs . The pyrimidine core contributes to planar rigidity, a feature often associated with intercalation into biological macromolecules .
Synthetic Pathways
General Synthesis Strategy
The synthesis of guanidine-pyrimidine hybrids typically involves multi-step protocols:
-
Pyrimidine Ring Formation: Condensation of diketones (e.g., acetylacetone) with guanidine derivatives under acidic or basic conditions .
-
Methyl Substitution: Alkylation using methyl iodide or dimethyl sulfate to introduce methyl groups at the 4- and 6-positions.
-
Guanidine Coupling: Reaction of the pyrimidine intermediate with 2-aminophenol derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .
For example, a related compound, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine, was synthesized using cyanamide and substituted anilines under reflux conditions. Purification often involves recrystallization from ethanol or chromatography .
Industrial Scalability
Large-scale production may employ continuous-flow reactors to optimize yield (typically 60–75%) and minimize byproducts. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for reproducibility .
Biological Activities and Mechanisms
Kinase Inhibition
Structurally related pyrimidines demonstrate dual inhibition of plasmodial kinases PfGSK3 and PfPK6 (IC₅₀ = 97–172 nM), suggesting potential antimalarial applications . The dimethylpyrimidine moiety likely occupies the ATP-binding pocket, while the guanidine group stabilizes interactions with catalytic lysine residues .
Antioxidant Properties
Hydroxyphenyl-containing guanidines scavenge free radicals (e.g., DPPH) with EC₅₀ values comparable to ascorbic acid . The ortho-hydroxyl group facilitates electron delocalization, enhancing radical stabilization .
Comparative Analysis with Analogous Compounds
The 2-hydroxyphenyl variant may exhibit superior solubility and target affinity compared to methoxy or alkyl-substituted analogs due to its hydrogen-bonding capacity .
Research Gaps and Future Directions
-
Pharmacokinetic Profiling: No data exist on absorption, distribution, or metabolism.
-
Target Identification: High-throughput screening against kinase libraries could elucidate precise molecular targets.
-
Toxicity Studies: Preliminary cytotoxicity assays in HepG2 cells are warranted given the irritant classification of analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume